2-Bromophenyl sulfofluoridate
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Overview
Description
Preparation Methods
The preparation of 2-Bromophenyl sulfofluoridate typically involves the reaction of 2-bromophenol with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfofluoridate ester. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
2-Bromophenyl sulfofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfofluoridate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromophenyl sulfofluoridate has several scientific research applications:
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromophenyl sulfofluoridate involves its ability to participate in various chemical reactions due to the presence of the sulfofluoridate group. This group is highly reactive and can undergo substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
2-Bromophenyl sulfofluoridate can be compared with other similar compounds, such as:
2-Bromophenyl sulfonate: Similar in structure but with a sulfonate group instead of a sulfofluoridate group.
2-Bromophenyl sulfate: Contains a sulfate group and exhibits different reactivity and applications.
The uniqueness of this compound lies in its sulfofluoridate group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H4BrFO3S |
---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
1-bromo-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C6H4BrFO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H |
InChI Key |
JGQKIRZTFZDWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)F)Br |
Origin of Product |
United States |
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